

PF-9363 stability and long-term storage conditions

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Compound of Interest

Compound Name: PF-9363

Cat. No.: B8180689

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Technical Support Center: PF-9363

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, long-term storage, and handling of **PF-9363** (also known as CTx-648). It includes troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.

Stability and Long-Term Storage Conditions

Proper storage of **PF-9363** is critical to maintain its integrity and activity. Below is a summary of the recommended storage conditions for both the solid compound and solutions.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	≥ 4 years[1]	---
4°C	2 years[2]	For shorter-term storage.	
In Solvent (e.g., DMSO)	-80°C	1 year[2][3][4]	Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°C	6 months[2][5]	Suitable for shorter-term storage of stock solutions.	

Frequently Asked Questions (FAQs)

Q1: What is **PF-9363** and what is its mechanism of action?

A1: **PF-9363** is a potent and highly selective first-in-class inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[2][3][5] It functions by inhibiting the enzymatic activity of these proteins, which are involved in the acetylation of histones, specifically H3K23Ac.[6][7] This inhibition leads to the downregulation of gene expression programs associated with cancer, such as the Estrogen Receptor 1 (ESR1) pathway, cell cycle progression, and stem cell pathways.[4][6][7][8]

Q2: In what forms is **PF-9363** typically supplied?

A2: **PF-9363** is supplied as a solid, white to off-white powder.[2]

Q3: What are the recommended solvents for preparing **PF-9363** stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of **PF-9363**. [1][3][4] It is soluble in DMSO at concentrations up to 50 mg/mL

(112.50 mM) or higher, though sonication may be required.[2][9] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[3][4]

Q4: How should I prepare working solutions from a DMSO stock for in vitro and in vivo experiments?

A4: For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture media to the desired final concentration. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][4] A typical protocol involves sequentially adding and mixing the components to ensure the compound remains in solution.[4] For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture can be used.[4][9]

Troubleshooting Guide

Q1: My **PF-9363** powder appears clumpy or has adhered to the vial. What should I do?

A1: It is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.[4]

Q2: I'm having trouble dissolving **PF-9363** in DMSO, or the solution appears cloudy.

A2: Ensure you are using fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[3][4] Gentle warming and/or sonication can aid in dissolution.[4] If the solution remains cloudy, it may indicate that the solubility limit has been exceeded. Prepare a new solution at a slightly lower concentration.

Q3: My stock solution of **PF-9363** has been stored for a while. How can I be sure of its stability?

A3: To ensure the integrity of your stock solution, it is best to aliquot it upon preparation to minimize freeze-thaw cycles.[3] If a stock solution has been stored for a prolonged period, it is advisable to test its activity in a sensitive assay with a positive control before proceeding with critical experiments. For long-term storage, -80°C is recommended over -20°C.[2][3]

Q4: I am observing inconsistent results in my cell-based assays.

A4: Inconsistent results can arise from several factors. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all treatments and is at a level that does not affect cell viability. Prepare fresh working dilutions from your stock solution for each experiment. Also, verify the passage number and health of the cell lines being used, as these can influence their response to treatment.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a general method for assessing the effect of **PF-9363** on the proliferation of cancer cell lines, such as ER+ breast cancer cells (e.g., ZR-75-1, T47D, MCF7). [\[2\]\[4\]](#)

Materials:

- **PF-9363** powder
- Anhydrous DMSO
- Appropriate cell culture medium and supplements
- ER+ breast cancer cell lines (e.g., ZR-75-1)
- 96-well plates
- Cell proliferation reagent (e.g., resazurin-based)
- Plate reader

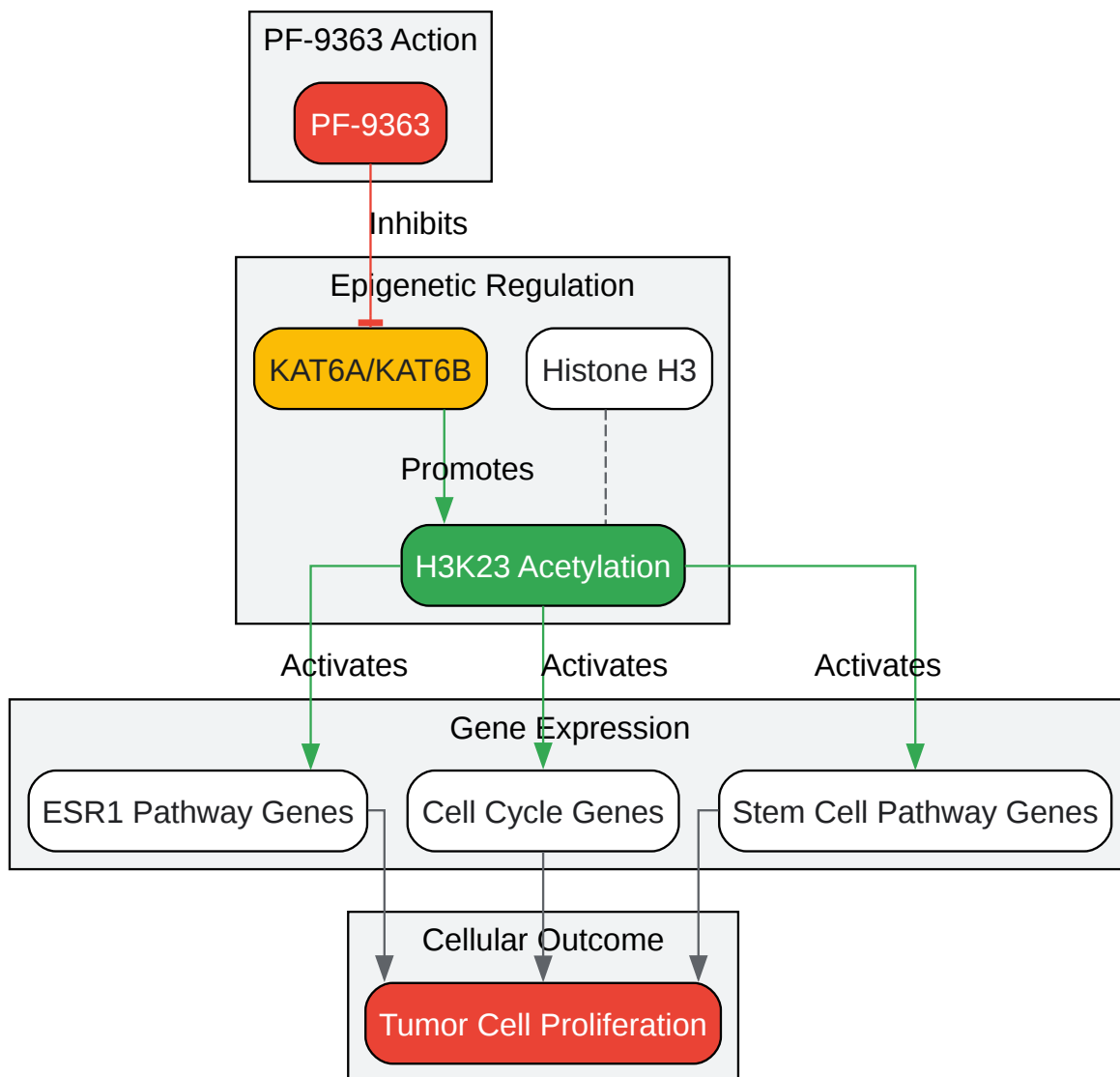
Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **PF-9363** in anhydrous DMSO. Mix well by vortexing and/or sonication until fully dissolved. Store aliquots at -80°C.
- **Cell Seeding:** Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

- **Compound Treatment:** The following day, prepare serial dilutions of **PF-9363** in cell culture medium from the 10 mM stock solution. Remove the old medium from the cells and add the medium containing the various concentrations of **PF-9363** (e.g., 0-1 μ M).^{[2][4]} Include a DMSO vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 1-5 days).^{[4][7]}
- **Proliferation Assessment:** Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- **Data Acquisition:** Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

Visualizations

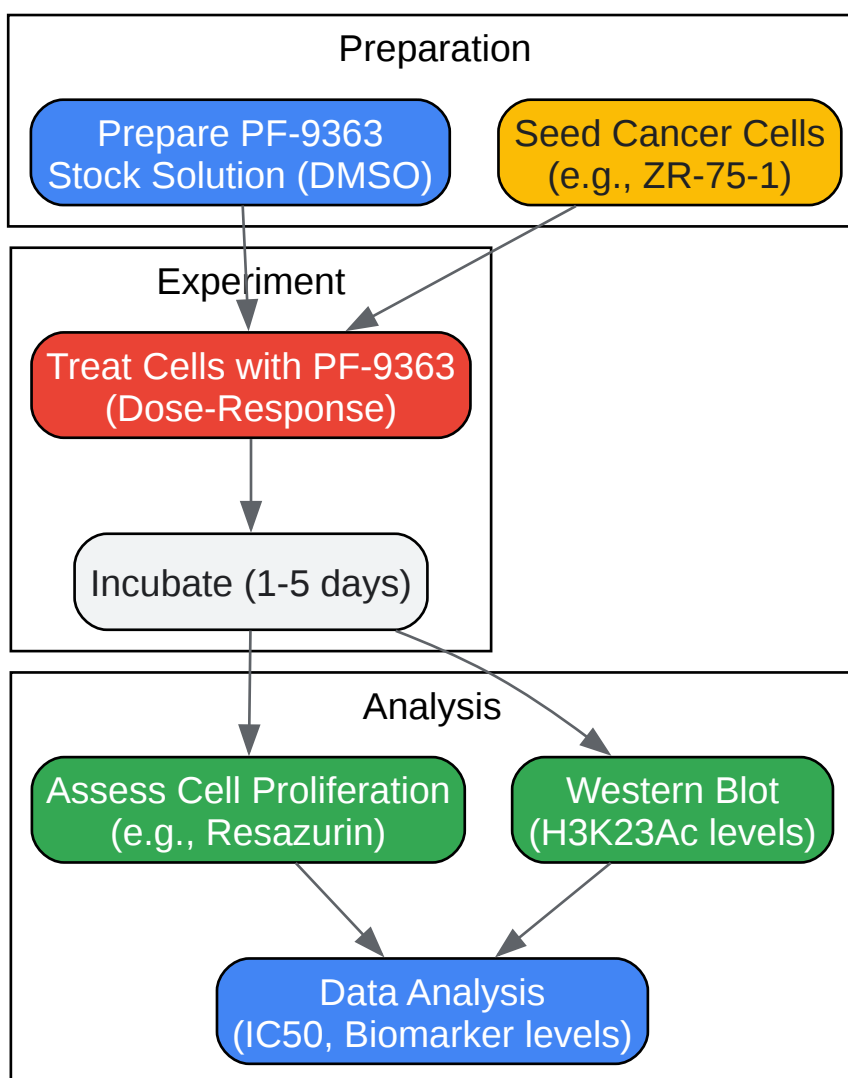
Signaling Pathway of PF-9363



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Caption: Mechanism of action of **PF-9363** as a KAT6A/B inhibitor.

Experimental Workflow for In Vitro Analysis



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Caption: General workflow for in vitro evaluation of **PF-9363**.

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